molecular formula C15H14BrNO3 B267672 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide

3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide

Cat. No. B267672
M. Wt: 336.18 g/mol
InChI Key: ZPAZPRCSIOLBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that belongs to the benzamide family. It is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide. BMB has been extensively studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and DNA repair. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide in lab experiments is its high purity and stability. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide. One area of research could be the development of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide derivatives with improved solubility and potency. Additionally, further studies could be conducted to investigate the potential use of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Finally, more research could be conducted to elucidate the mechanism of action of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide and its potential interactions with other cellular processes.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide involves the reaction of 3-bromo-4-methoxyaniline with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal studies.

properties

Product Name

3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-12-5-3-4-11(9-12)17-15(18)10-6-7-14(20-2)13(16)8-10/h3-9H,1-2H3,(H,17,18)

InChI Key

ZPAZPRCSIOLBCO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Br

Origin of Product

United States

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